molecular formula C17H17BrN6O B5395600 4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

Katalognummer B5395600
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: OMCNVYAEUQEURG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BAY 61-3606 and is used as a selective inhibitor of the protein tyrosine kinase (PTK) Syk.

Wirkmechanismus

BAY 61-3606 selectively inhibits the protein tyrosine kinase (PTK) Syk by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in immune cell activation. BAY 61-3606 has been shown to inhibit the activation of B cells, T cells, and mast cells, which are all involved in immune responses.
Biochemical and Physiological Effects:
BAY 61-3606 has been shown to have several biochemical and physiological effects. It inhibits the activation of immune cells, which can lead to a decrease in inflammation and the prevention of autoimmune diseases. BAY 61-3606 has also been shown to inhibit the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BAY 61-3606 in lab experiments are its selectivity and potency. It selectively inhibits Syk, making it a valuable tool for studying the role of Syk in various biological processes. Its potency allows for the use of lower concentrations, which can reduce the potential for off-target effects. The limitations of using BAY 61-3606 in lab experiments are its cost and availability. It is a commercially available compound, but its cost may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the use of BAY 61-3606 in scientific research. One direction is the study of its potential therapeutic applications in autoimmune diseases, allergies, and cancer. Another direction is the development of more potent and selective inhibitors of Syk. Additionally, the use of BAY 61-3606 in combination with other drugs may have synergistic effects that could lead to more effective treatments. Finally, the study of the downstream signaling pathways that are affected by Syk inhibition may lead to the identification of new therapeutic targets.

Synthesemethoden

The synthesis of 4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide involves several steps. The first step is the synthesis of 6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazineamine, which is obtained by reacting 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate and sodium acetate. The second step involves the reaction of 6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazineamine with 4-bromo-N-(2-chloroethyl)benzamide in the presence of potassium carbonate and dimethylformamide. The resulting product is purified by column chromatography to obtain 4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide is used in scientific research to study the role of protein tyrosine kinase (PTK) Syk in various biological processes. Syk is involved in the regulation of immune cell activation, and its dysregulation has been implicated in autoimmune diseases, allergies, and cancer. BAY 61-3606 has been shown to selectively inhibit Syk, making it a valuable tool for studying the role of Syk in these diseases.

Eigenschaften

IUPAC Name

4-bromo-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O/c1-12-8-11-24(23-12)16-7-6-15(21-22-16)19-9-10-20-17(25)13-2-4-14(18)5-3-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCNVYAEUQEURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.